molecular formula C16H24ClN3O3 B12444095 Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride

Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B12444095
M. Wt: 341.83 g/mol
InChI Key: YFGJDRSOEVDTNY-UHFFFAOYSA-N
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Description

Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, which is a common scaffold in medicinal chemistry, and an ethyl ester group, which can influence its reactivity and biological activity.

Preparation Methods

The synthesis of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the phenylamino group: This step involves the reaction of the piperazine derivative with a phenylamine under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 4-[3-oxo-3-(methylamino)propyl]piperazine-1-carboxylate: This compound has a methylamino group instead of a phenylamino group, which can influence its reactivity and biological activity.

    Ethyl 4-[3-oxo-3-(benzylamino)propyl]piperazine-1-carboxylate: The presence of a benzylamino group can affect the compound’s solubility and interaction with biological targets.

    Ethyl 4-[3-oxo-3-(ethylamino)propyl]piperazine-1-carboxylate: The ethylamino group can alter the compound’s pharmacokinetic properties and its ability to cross biological membranes.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24ClN3O3

Molecular Weight

341.83 g/mol

IUPAC Name

ethyl 4-(3-anilino-3-oxopropyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H23N3O3.ClH/c1-2-22-16(21)19-12-10-18(11-13-19)9-8-15(20)17-14-6-4-3-5-7-14;/h3-7H,2,8-13H2,1H3,(H,17,20);1H

InChI Key

YFGJDRSOEVDTNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2.Cl

Origin of Product

United States

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